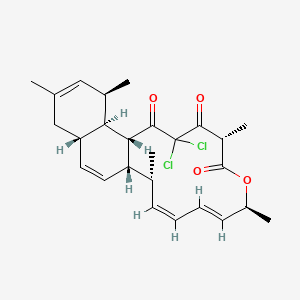

Chlorotonil A

説明

特性

分子式 |

C26H32Cl2O4 |

|---|---|

分子量 |

479.4 g/mol |

IUPAC名 |

(1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.015,20]docosa-3,5,17,21-tetraene-9,11,13-trione |

InChI |

InChI=1S/C26H32Cl2O4/c1-14-12-16(3)21-19(13-14)10-11-20-15(2)8-6-7-9-17(4)32-25(31)18(5)23(29)26(27,28)24(30)22(20)21/h6-12,15-22H,13H2,1-5H3/b8-6-,9-7+/t15-,16-,17+,18+,19-,20+,21-,22-/m1/s1 |

InChIキー |

RQYZFUUTQJMTMJ-JCSZEPHKSA-N |

異性体SMILES |

C[C@@H]1/C=C\C=C\[C@@H](OC(=O)[C@H](C(=O)C(C(=O)[C@@H]2[C@H]1C=C[C@H]3[C@H]2[C@@H](C=C(C3)C)C)(Cl)Cl)C)C |

正規SMILES |

CC1C=CC=CC(OC(=O)C(C(=O)C(C(=O)C2C1C=CC3C2C(C=C(C3)C)C)(Cl)Cl)C)C |

同義語 |

chlorotonil A |

製品の起源 |

United States |

Foundational & Exploratory

The Unveiling of Chlorotonil A: A Deep Dive into its Biosynthetic Blueprint

For Researchers, Scientists, and Drug Development Professionals

Chlorotonil A, a potent antimalarial and antibacterial polyketide, has garnered significant interest within the scientific community due to its unique chemical architecture, particularly its gem-dichloro-1,3-dione moiety.[1] Produced by the myxobacterium Sorangium cellulosum So ce1525, the elucidation of its biosynthetic pathway provides a critical foundation for future synthetic biology efforts aimed at generating novel, medicinally optimized analogs. This technical guide offers an in-depth exploration of the intricate enzymatic machinery responsible for the assembly of this compound, presenting a comprehensive overview of the biosynthetic gene cluster, the catalytic cascade, and the experimental methodologies employed in its characterization.

The Genetic Blueprint: The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a trans-AT type I modular polyketide synthase (PKS) system.[1] The corresponding gene cluster, designated cto, dictates the precise assembly of the polyketide backbone and its subsequent modifications. A defining feature of this cluster is the absence of acyltransferase (AT) domains within its modules; instead, a discrete tandem-AT domain is responsible for loading extender units onto the acyl carrier protein (ACP) domains of the modules.[1]

The cto gene cluster is organized to sequentially catalyze the biosynthesis, with genes encoding the core PKS modules, tailoring enzymes, and other necessary proteins. Key genes within the cluster include those for the multi-modular PKS enzymes, a flavin-dependent halogenase (ctoA), and a S-adenosyl-L-methionine (SAM)-dependent methyltransferase (ctoF).[1]

The Assembly Line: A Step-by-Step Synthesis

The biosynthesis of this compound is a multi-step process involving chain initiation, elongation, cyclization, and post-PKS modifications.

Polyketide Chain Assembly

The process commences with the loading of an acetyl-CoA starter unit. The growing polyketide chain is then iteratively elongated through the sequential action of ten PKS modules, with each module incorporating a malonyl-CoA extender unit.[1] Specific modules contain tailored enzymatic domains—ketosynthase (KS), dehydratase (DH), acyl carrier protein (ACP), ketoreductase (KR), methyltransferase (MT), and enoylreductase (ER)—that determine the structure of the growing chain.[1] Notably, a spontaneous, non-enzymatic intramolecular Diels-Alder-like [4+2] cycloaddition is proposed to occur at module 8, leading to the formation of the characteristic decalin motif.[1]

Macrolactonization and Post-PKS Tailoring

Upon completion of the polyketide chain, a thioesterase (TE) domain within the final module catalyzes the release and macrolactonization of the molecule, forming the premature Chlorotonil core.[1] This core then undergoes a series of crucial tailoring steps:

-

Dichlorination: The flavin-dependent halogenase, CtoA, catalyzes the dichlorination of the macrolactone, installing the distinctive gem-dichloro-1,3-dione functionality.[1]

-

Methylation: Finally, the SAM-dependent methyltransferase, CtoF, transfers a methyl group to the halogenated core to yield the mature this compound molecule.[1]

Visualizing the Pathway and Processes

To facilitate a clearer understanding of the biosynthetic pathway and associated experimental workflows, the following diagrams have been generated using the DOT language.

Caption: The biosynthetic pathway of this compound.

Caption: A generalized workflow for gene inactivation in Sorangium cellulosum.

Quantitative Insights into the Biosynthetic Machinery

While detailed kinetic data for the specific enzymes in the this compound pathway are not extensively available in the public domain, the following table summarizes the expected enzymatic activities and provides a framework for future characterization studies.

| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor(s) | Optimal Conditions (Hypothetical) |

| Flavin-dependent Halogenase | ctoA | Premature Chlorotonil Core, Cl⁻ | Dichlorinated Chlorotonil Core | FADH₂, O₂ | pH 7.0-8.0, 25-30 °C |

| SAM-dependent Methyltransferase | ctoF | Dichlorinated Chlorotonil Core | This compound | S-adenosyl-L-methionine (SAM) | pH 7.5-8.5, 25-30 °C |

Experimental Protocols for Pathway Elucidation

The characterization of the this compound biosynthetic pathway relies on a combination of genetic and biochemical techniques. The following sections provide detailed, generalized protocols for key experiments.

Gene Inactivation in Sorangium cellulosum

Objective: To confirm the involvement of a specific gene (e.g., ctoA or ctoF) in this compound biosynthesis.

Methodology:

-

Vector Construction:

-

An internal fragment of the target gene is amplified by PCR from S. cellulosum genomic DNA.

-

The fragment is cloned into a suicide vector that cannot replicate in S. cellulosum. The vector should carry a selectable marker (e.g., an antibiotic resistance gene).

-

-

Transformation of E. coli:

-

The constructed vector is transformed into a suitable E. coli strain (e.g., a methylation-deficient strain to avoid restriction by S. cellulosum).

-

-

Conjugation:

-

Biparental or triparental mating is performed between the E. coli donor strain and S. cellulosum. This involves mixing the two bacterial cultures on a suitable agar (B569324) medium and incubating to allow for plasmid transfer.

-

-

Selection of Mutants:

-

The conjugation mixture is plated on a selective medium containing an antibiotic to which the suicide vector confers resistance. Only S. cellulosum cells that have integrated the vector into their genome via homologous recombination will survive.

-

-

Verification of Gene Disruption:

-

Genomic DNA is isolated from the putative mutants.

-

PCR analysis using primers flanking the integration site is performed to confirm the disruption of the target gene.

-

Southern blot analysis can be used to further verify the single-crossover integration event.

-

-

Phenotypic Analysis:

-

The mutant and wild-type strains are cultivated under conditions permissive for this compound production.

-

The culture extracts are analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolition of this compound production in the mutant.

-

Heterologous Expression and Purification of CtoA and CtoF

Objective: To produce and purify the halogenase (CtoA) and methyltransferase (CtoF) for in vitro biochemical assays.

Methodology:

-

Gene Cloning:

-

The coding sequences of ctoA and ctoF are amplified from S. cellulosum genomic DNA.

-

The genes are cloned into an appropriate expression vector (e.g., pET vector series for E. coli expression) containing an affinity tag (e.g., His-tag) for purification.

-

-

Heterologous Expression:

-

The expression vectors are transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

The cells are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).

-

-

Cell Lysis and Protein Purification:

-

The cells are harvested by centrifugation and lysed (e.g., by sonication).

-

The cell lysate is clarified by centrifugation.

-

The soluble fraction containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

The column is washed, and the protein is eluted with an appropriate buffer (e.g., containing imidazole).

-

The purity of the protein is assessed by SDS-PAGE.

-

-

Protein Characterization:

-

The concentration of the purified protein is determined (e.g., by Bradford assay).

-

The identity of the protein can be confirmed by mass spectrometry.

-

In Vitro Biochemical Assay for CtoA (Halogenase)

Objective: To determine the enzymatic activity and substrate specificity of the halogenase CtoA.

Methodology:

-

Reaction Setup:

-

A reaction mixture is prepared containing the purified CtoA enzyme, the premature Chlorotonil core (substrate), a source of reduced flavin (FADH₂), and chloride ions in a suitable buffer.

-

-

Enzymatic Reaction:

-

The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature.

-

-

Reaction Quenching and Product Extraction:

-

The reaction is stopped at various time points by adding an organic solvent (e.g., ethyl acetate).

-

The products are extracted into the organic phase.

-

-

Product Analysis:

-

The extracted products are analyzed by HPLC-MS to identify the chlorinated intermediates and the final product.

-

The kinetic parameters (Kₘ and k꜀ₐₜ) can be determined by varying the substrate concentration and measuring the initial reaction rates.

-

In Vitro Biochemical Assay for CtoF (Methyltransferase)

Objective: To characterize the enzymatic activity of the methyltransferase CtoF.

Methodology:

-

Reaction Setup:

-

A reaction mixture is prepared containing the purified CtoF enzyme, the dichlorinated Chlorotonil core (substrate), and S-adenosyl-L-methionine (SAM) in a suitable buffer.

-

-

Enzymatic Reaction:

-

The reaction is initiated and incubated under optimal conditions.

-

-

Reaction Quenching and Product Extraction:

-

The reaction is quenched, and the product is extracted as described for the halogenase assay.

-

-

Product Analysis:

-

The formation of this compound is monitored by HPLC-MS.

-

Kinetic parameters are determined by measuring the rate of product formation at different substrate concentrations.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has provided a remarkable glimpse into the elegant and efficient machinery that nature employs to construct complex bioactive molecules. The trans-AT PKS system, coupled with the precise tailoring by a dedicated halogenase and methyltransferase, highlights the modularity and versatility of microbial secondary metabolism. While the overall pathway is now understood, further detailed biochemical and structural characterization of the individual enzymes, particularly CtoA and CtoF, will be crucial for harnessing the full potential of this system. Such studies will not only deepen our fundamental understanding of polyketide biosynthesis but also pave the way for the rational design and engineering of novel this compound analogs with improved therapeutic properties, thereby contributing to the development of next-generation anti-infective agents.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Chlorotonil A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotonil A is a complex polyketide macrolide produced by the myxobacterium Sorangium cellulosum (strain So ce1525).[1][2] First identified in 2008, it has garnered significant interest within the scientific community due to its novel chemical architecture and potent biological activities, including antimalarial, antibacterial, and antifungal properties.[1] A defining characteristic of its structure is an unprecedented gem-dichloro-1,3-dione moiety integrated into a 14-membered macrolide framework, which is crucial for its biological function.[1][2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies used in the characterization and synthesis of this compound.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound was determined through a combination of extensive spectroscopic analysis (NMR, MS) and was ultimately confirmed by single-crystal X-ray diffraction and total synthesis.[1][4][5] It is a tricyclic macrolide featuring a complex decalin system formed via a biosynthetic intramolecular Diels-Alder reaction.[5]

The systematic IUPAC name for this compound is (1S,2R,3Z,5E,7S,10S,14R,15R,16S,20S)-12,12-dichloro-2,7,10,16,18-pentamethyl-8-oxatricyclo[12.8.0.0¹⁵,²⁰]docosa-3,5,17,21-tetraene-9,11,13-trione .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₃₂Cl₂O₄ |

| Molar Mass | 479.43 g/mol |

| Exact Mass | 478.16776 Da |

| CAS Number | 1009813-26-6 |

| Appearance | White crystalline powder |

| Key Structural Features | 14-membered macrolactone, gem-dichloro-1,3-dione, trans-decalin system |

Stereochemistry

This compound possesses a complex stereochemical arrangement with ten stereocenters. The absolute configuration was unequivocally established through X-ray crystallography and corroborated by the first total synthesis in 2008.[1][4] The stereodescriptors are essential for its specific biological activity.

Key Stereochemical Features:

-

Decalin System: The decalin core of the molecule is formed through a highly selective intramolecular Diels-Alder reaction during its biosynthesis, establishing the relative stereochemistry of multiple chiral centers.[5]

-

Macrolactone Ring: The stereocenters on the macrolide backbone are set by the stereospecific domains of the polyketide synthase (PKS) enzyme complex.

The confirmed absolute stereochemistry is integral to its interaction with biological targets.

Spectroscopic Data

The elucidation of this compound's structure relied heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While a complete, assigned data table is not available in the primary literature, the original publication by Gerth et al. confirms that the structure was established using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Note: The poor solubility of this compound in common organic solvents presents a challenge for NMR analysis.[3]

Biological Activity

This compound exhibits potent activity against several pathogens, most notably the malaria parasite Plasmodium falciparum. Its unique mode of action and efficacy against drug-resistant strains make it a promising lead compound for drug development. The gem-dichloro moiety is critical for its activity, as dehalogenated derivatives show a significant loss of potency.[6]

Table 2: Selected In Vitro Biological Activities of this compound

| Organism/Cell Line | Strain(s) | IC₅₀ (nM) | Reference |

| Plasmodium falciparum | Lab strains & clinical isolates | 4 - 32 | [6] |

| Plasmodium falciparum | Late-stage gametocytes (IV/V) | 29.6 | [6] |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments involved in the isolation, characterization, and synthesis of this compound.

Disclaimer: These protocols are based on standard laboratory practices and are intended to be representative. They are not the exact protocols from the original publications but are designed to provide a comprehensive understanding of the processes involved.

Isolation and Purification

Protocol for Isolation from Sorangium cellulosum

-

Fermentation: Cultivate Sorangium cellulosum (strain So ce1525) in a suitable production medium (e.g., containing yeast extract, soy peptone, glucose, and salts) under aerobic conditions at 30°C for 7-10 days in a large-scale fermenter.

-

Adsorption: Add Amberlite XAD-16 adsorber resin to the culture broth during the last 24 hours of fermentation to capture the produced secondary metabolites.

-

Extraction: Harvest the resin by filtration. Elute the captured compounds from the resin using acetone (B3395972) or methanol. Evaporate the solvent in vacuo to yield a crude extract.

-

Solvent Partitioning: Dissolve the crude extract in a biphasic system of ethyl acetate (B1210297) and water. Separate the layers and collect the organic phase, which contains the lipophilic this compound. Dry the ethyl acetate phase over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Chromatographic Purification:

-

Step 1 (Silica Gel Chromatography): Subject the concentrated organic extract to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Step 2 (Preparative HPLC): Pool the fractions containing this compound and subject them to further purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile or water/methanol gradient as the mobile phase.

-

-

Crystallization: Concentrate the pure fractions to induce crystallization, yielding this compound as a white, crystalline solid.

Structure Elucidation

Protocol for Spectroscopic Analysis

-

Mass Spectrometry (MS):

-

Dissolve a small sample of pure this compound in a suitable solvent (e.g., methanol/chloroform).

-

Perform High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) in positive ion mode to determine the exact mass of the molecular ion [M+H]⁺ or [M+Na]⁺.

-

Use the exact mass to calculate the molecular formula (C₂₆H₃₂Cl₂O₄), confirming the presence of two chlorine atoms from the characteristic isotopic pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of pure this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire a series of NMR spectra on a high-field spectrometer (≥500 MHz):

-

¹H NMR: To identify the number and types of protons and their coupling patterns.

-

¹³C NMR & DEPT-135: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which provides crucial information for deducing the relative stereochemistry.

-

-

-

Structure Assembly: Integrate all data from MS and NMR experiments to piece together the planar structure and propose the relative stereochemistry of the molecule.

X-ray Crystallography

Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is a critical and often challenging step. A common method is slow evaporation:

-

Dissolve a high-purity sample of this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate).

-

Allow the solvent to evaporate slowly in a loosely capped vial over several days to weeks at a constant temperature (e.g., 4°C).

-

-

Crystal Mounting: Carefully select a well-formed, defect-free single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

-

Data Collection:

-

Place the mounted crystal on an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD).

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal motion and radiation damage.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Data Processing:

-

Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

-

Determine the unit cell parameters and the crystal's space group.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

-

Build an initial molecular model into the electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges, resulting in a final, high-resolution 3D structure that confirms the connectivity and absolute stereochemistry.

-

Total Synthesis (Key Step)

Protocol for Intramolecular Diels-Alder Cycloaddition

The first total synthesis of this compound featured a highly selective intramolecular Diels-Alder (IMDA) reaction to construct the core decalin system.[4][5]

-

Precursor Synthesis: Synthesize the linear polyene precursor containing the triene system (the diene) and the dienophile required for the cycloaddition.

-

Reaction Setup:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the linear precursor in a high-boiling, non-polar solvent such as toluene (B28343) or xylene.

-

The reaction is typically performed under high dilution conditions (e.g., 0.001 M) to favor the intramolecular reaction over intermolecular polymerization. This can be achieved by slowly adding the precursor solution to a larger volume of refluxing solvent via a syringe pump over several hours.

-

-

Thermal Cycloaddition:

-

Heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent) for an extended period (e.g., 12-24 hours).

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and concentrate the solvent under reduced pressure.

-

Purify the resulting residue containing the cyclized decalin product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

-

Visualizations

Biosynthesis Pathway

The biosynthesis of this compound is carried out by a Type I Polyketide Synthase (PKS). The pathway involves iterative chain elongation, a spontaneous intramolecular [4+2] cycloaddition, macrolactonization, and post-PKS tailoring steps.

Experimental Workflow for Structure Elucidation

The logical flow for determining the structure of a novel natural product like this compound is a multi-step process.

Relationship of Chlorotonil Analogs

This compound is part of a family of related natural products and has served as a scaffold for semi-synthetic derivatives.

References

- 1. This compound, a macrolide with a unique gem-dichloro-1,3-dione functionality from Sorangium cellulosum, So ce1525 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Unprecedented gem-Dichloro-1,3-dione Moiety of Chlorotonil A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotonil A, a polyketide natural product isolated from the myxobacterium Sorangium cellulosum, has emerged as a promising therapeutic lead due to its potent antimalarial and antibacterial activities.[1][2][3] A key structural feature, believed to be critical for its biological function, is the unprecedented gem-dichloro-1,3-dione moiety embedded within its 14-membered macrolide framework.[1][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of this unique chemical entity, detailing its synthesis, biological activity, and mechanism of action. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key synthetic and analytical methods.

Introduction

The rising tide of drug resistance necessitates the discovery of novel pharmacophores with unique mechanisms of action. This compound represents a significant advancement in this area, largely attributed to its distinctive gem-dichloro-1,3-dione functionality.[11][12] This moiety is a rarity in natural products and is a focal point of synthetic and medicinal chemistry efforts.[5][7] Understanding the synthesis, reactivity, and biological implications of this core is paramount for the development of next-generation anti-infective agents.

Synthesis of the gem-Dichloro-1,3-dione Moiety

The total synthesis of this compound has been accomplished, providing a blueprint for accessing the gem-dichloro-1,3-dione core.[4][13] The key step involves the dichlorination of a 1,3-dione precursor. While the specific protocols for the total synthesis of this compound are complex, general methods for the synthesis of α,α-dichloroketones offer valuable insights.

General Experimental Protocol for Dichlorination of 1,3-Dicarbonyls

A common strategy for the synthesis of α,α-dichloroketones involves the direct dichlorination of a ketone or 1,3-dicarbonyl compound using a chlorinating agent such as sulfuryl chloride.[14]

Materials:

-

1,3-dicarbonyl precursor

-

Sulfuryl chloride (SO₂Cl₂)

-

Inert solvent (e.g., dichloromethane)

-

Stirring apparatus

-

Reaction vessel

-

Quenching solution (e.g., saturated sodium bicarbonate)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Chromatography purification setup

Procedure:

-

Dissolve the 1,3-dicarbonyl precursor in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add an excess of sulfuryl chloride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo using a rotary evaporator.

-

Purify the crude product by column chromatography to yield the desired α,α-dichloroketone.[14]

Note: This is a general procedure and may require optimization for specific substrates. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential when handling sulfuryl chloride.

Biological Activity

The gem-dichloro-1,3-dione moiety is crucial for the potent biological activity of this compound. The loss of the chlorine atoms leads to a significant reduction in its antimalarial activity.[1]

Antimalarial Activity

This compound exhibits potent activity against various strains of Plasmodium falciparum, the parasite responsible for malaria, including chloroquine-sensitive and -resistant strains.[1][5]

| Compound | P. falciparum Strain | IC₅₀ (nM) |

| This compound | 3D7 (chloroquine-sensitive) | 9 ± 3[5] |

| This compound | Dd2 (chloroquine-resistant) | 18 ± 8.6[5] |

| Dehalogenated this compound | - | Loss of activity[1] |

Antibacterial Activity

This compound also demonstrates significant activity against multi-resistant Gram-positive bacteria.[12]

| Compound | Bacterial Species | Activity |

| This compound | Staphylococcus aureus (MRSA) | Potent[11] |

| This compound | Enterococcus faecium | Potent[11] |

Mechanism of Action

Recent studies have elucidated the multifaceted mechanism of action of this compound. The molecule appears to have a dual-action mechanism, targeting both the bacterial cell membrane and essential cellular enzymes.[11][12][15]

The proposed mechanism involves:

-

Membrane Destabilization: this compound binds to membrane lipids, leading to the uncontrolled leakage of potassium ions. This disrupts the membrane potential and osmotic balance of the bacterial cell.[11][15]

-

Enzyme Inhibition: this compound inhibits two key enzymes:

-

Methionine aminopeptidase (B13392206) (MetAP): Involved in protein synthesis.[12][15]

-

This combined assault on multiple cellular targets likely contributes to its potent bactericidal effect and may reduce the likelihood of resistance development.[11][15]

Visualizations

Signaling Pathway of this compound's Antibacterial Action

References

- 1. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two of a Kind--The Biosynthetic Pathways of Chlorotonil and Anthracimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. media.malariaworld.org [media.malariaworld.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a macrolide with a unique gem-dichloro-1,3-dione functionality from Sorangium cellulosum, So ce1525 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (PDF) this compound, a Macrolide With a [research.amanote.com]

- 10. researchgate.net [researchgate.net]

- 11. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens - Researchers decipher novel mode of action of natural product antibiotic [bionity.com]

- 12. Natural products chlorotonils exert a complex antibacterial mechanism and address multiple targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]

An In-depth Technical Guide to the Chlorotonil A Polyketide Synthase Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotonil A, a potent antimalarial and antibacterial polyketide produced by the myxobacterium Sorangium cellulosum So ce1525, has garnered significant interest within the scientific community.[1][2] Its unique chemical structure, featuring a gem-dichloro-1,3-dione moiety, and its promising biological activities make it a compelling target for natural product synthesis and drug development.[1][2] This technical guide provides a comprehensive overview of the this compound polyketide synthase (PKS) gene cluster, detailing its genetic organization, the proposed biosynthetic pathway, and the key enzymes involved in its assembly and modification. Furthermore, this document outlines detailed experimental protocols for the investigation of this fascinating biosynthetic system.

The this compound Biosynthetic Gene Cluster (cto)

The biosynthesis of this compound is orchestrated by a type I modular polyketide synthase (PKS) system.[1] Notably, the gene cluster lacks acyltransferase (AT) domains within its modules, classifying it as a trans-AT PKS. In this system, a discrete AT enzyme is responsible for loading the extender units onto the acyl carrier protein (ACP) domains of the PKS modules.

Genetic Organization

The cto gene cluster from Sorangium cellulosum So ce1525 is organized into a series of open reading frames (ORFs) encoding the PKS megasynthases and tailoring enzymes. The core PKS machinery is encoded by several large genes, with each module responsible for a specific elongation and modification step in the polyketide chain assembly.

Table 1: Quantitative Data for the this compound Gene Cluster

| Gene/Protein | Size (amino acids) | Predicted Molecular Weight (kDa) | Putative Function |

| CtoA | 534 | 60.2 | FAD-dependent halogenase |

| CtoB | 3847 | 421.5 | Polyketide Synthase |

| CtoC | 5529 | 603.8 | Polyketide Synthase |

| CtoD | 5634 | 618.1 | Polyketide Synthase |

| CtoE | 1968 | 215.4 | Polyketide Synthase |

| CtoF | 262 | 29.3 | SAM-dependent methyltransferase |

Note: The data presented in this table is derived from the genomic sequence analysis of the Sorangium cellulosum So ce1525 this compound gene cluster. The precise boundaries of the PKS proteins and, consequently, their exact sizes and molecular weights, are based on predictive bioinformatics.

The Biosynthetic Pathway of this compound

The assembly of the this compound backbone begins with the loading of an acetyl-CoA starter unit. The polyketide chain is then iteratively elongated through the sequential action of the PKS modules, with each module incorporating a malonyl-CoA extender unit.

The proposed biosynthetic pathway involves several key steps:

-

Initiation: Acetyl-CoA is loaded onto the first module of the PKS.

-

Elongation and Modification: The growing polyketide chain is passed through ten PKS modules, each containing a specific set of domains (Ketosynthase, Acyl Carrier Protein, Ketoreductase, Dehydratase, Enoylreductase, and Methyltransferase) that collectively determine the structure of the final product.

-

Cyclization: An intramolecular Diels-Alder reaction is proposed to occur, leading to the formation of the characteristic decalin ring system.[1]

-

Thioesterase-mediated release: The completed polyketide chain is released from the PKS by a thioesterase (TE) domain, resulting in the formation of the macrolactone ring.

-

Post-PKS Tailoring: The macrolactone intermediate undergoes a series of modifications by tailoring enzymes encoded within the cto cluster.

Key Tailoring Enzymes

Two critical tailoring enzymes are responsible for the unique chemical features of this compound:

-

CtoA (FAD-dependent Halogenase): This enzyme catalyzes the dichlorination of the polyketide backbone, installing the distinctive gem-dichloro-1,3-dione moiety.

-

CtoF (SAM-dependent Methyltransferase): Following halogenation, CtoF methylates the chlorinated intermediate to yield the final natural product, this compound.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has been facilitated by a combination of genetic and biochemical experiments. The following sections provide detailed methodologies for key experiments.

Gene Disruption in Sorangium cellulosum

Gene disruption is a critical technique for confirming the involvement of specific genes in a biosynthetic pathway. The following protocol outlines a general workflow for creating a gene knockout mutant in S. cellulosum.

Protocol:

-

Construction of the Knockout Vector:

-

Amplify ~1.5 kb upstream and downstream flanking regions of the target gene from S. cellulosum So ce1525 genomic DNA using high-fidelity polymerase.

-

Clone the upstream and downstream fragments into a suitable suicide vector, flanking an antibiotic resistance cassette (e.g., apramycin (B1230331) resistance).

-

Verify the final construct by restriction digest and Sanger sequencing.

-

-

Conjugation:

-

Transform the knockout vector into a suitable E. coli donor strain (e.g., S17-1).

-

Grow the E. coli donor strain and the recipient S. cellulosum So ce1525 strain to mid-log phase.

-

Mix the donor and recipient cultures and spot them onto a suitable mating agar (B569324) medium.

-

Incubate the mating plates to allow for conjugation.

-

-

Selection of Mutants:

-

After incubation, overlay the mating plates with an appropriate antibiotic to select for S. cellulosum exconjugants that have integrated the resistance cassette.

-

Streak out single colonies onto selective agar plates to isolate individual mutants.

-

-

Verification of Gene Disruption:

-

Isolate genomic DNA from the putative mutants.

-

Perform PCR analysis using primers that bind outside the homologous arms and within the resistance cassette to confirm the double-crossover event.

-

Sequence the PCR products to confirm the precise integration of the resistance cassette and the deletion of the target gene.

-

-

Phenotypic Analysis:

-

Cultivate the wild-type and mutant strains under conditions conducive to this compound production.

-

Extract the culture broth and analyze the metabolite profiles by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolishment of this compound production in the mutant strain.

-

Heterologous Expression and Biochemical Characterization of Tailoring Enzymes

To investigate the function of the tailoring enzymes in vitro, they can be heterologously expressed and purified.

Protocol for CtoA (FAD-dependent Halogenase) Characterization:

-

Cloning and Expression:

-

Amplify the ctoA gene from S. cellulosum So ce1525 genomic DNA.

-

Clone the ctoA gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16°C) to enhance soluble protein production.

-

-

Protein Purification:

-

Lyse the E. coli cells and clarify the lysate by centrifugation.

-

Purify the His-tagged CtoA protein using immobilized metal affinity chromatography (IMAC).

-

Further purify the protein by size-exclusion chromatography to obtain a highly pure and homogenous enzyme preparation.

-

-

Biochemical Assay:

-

The activity of CtoA can be assayed by monitoring the chlorination of a substrate.

-

A typical reaction mixture would contain:

-

Purified CtoA enzyme

-

The dechlorinated precursor of this compound (as substrate)

-

FAD

-

NADH or NADPH as a reducing equivalent

-

Chloride ions (from NaCl)

-

A suitable buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubate the reaction at an optimal temperature.

-

Quench the reaction and extract the products.

-

Analyze the formation of the chlorinated product by HPLC-MS.

-

Protocol for CtoF (SAM-dependent Methyltransferase) Characterization:

The protocol for CtoF characterization follows a similar workflow to that of CtoA, with the following key differences in the biochemical assay:

-

Substrate: The dichlorinated intermediate produced by CtoA.

-

Cofactor: S-adenosylmethionine (SAM) as the methyl group donor.

-

Assay Principle: Monitor the formation of the methylated product (this compound) by HPLC-MS.

Conclusion

The this compound biosynthetic gene cluster represents a remarkable example of the complex enzymatic machinery employed by myxobacteria to produce structurally unique and biologically active natural products. The trans-AT PKS system, coupled with the precise action of tailoring enzymes like the FAD-dependent halogenase CtoA and the SAM-dependent methyltransferase CtoF, results in the formation of a potent antimalarial agent. The detailed genetic and biochemical understanding of this pathway, facilitated by the experimental protocols outlined in this guide, opens avenues for the bioengineering of novel this compound analogs with improved therapeutic properties. Further investigation into the intricate mechanisms of the enzymes within this cluster will undoubtedly provide valuable insights for the fields of synthetic biology and drug discovery.

References

Chlorotonil A: A Multi-Target Inhibitor of Bacterial Enzymes

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chlorotonil A, a novel macrolide natural product isolated from the myxobacterium Sorangium cellulosum, represents a promising new class of antibacterial agents.[1] Its potent activity against multidrug-resistant Gram-positive bacteria stems from a unique multi-target mechanism of action that circumvents common resistance pathways.[2][3] This technical guide provides an in-depth overview of the inhibitory effects of this compound on key bacterial enzymes, supported by available data, detailed experimental methodologies, and visual representations of its mode of action and relevant laboratory workflows.

Introduction: The Dual-Pronged Attack of this compound

The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel therapeutics with unconventional mechanisms. This compound has garnered significant interest due to its potent activity against problematic pathogens such as Staphylococcus aureus and Enterococcus faecium.[2][3] Unlike many antibiotics that target a single enzyme, this compound employs a sophisticated dual-pronged attack on bacterial cells. It simultaneously disrupts the integrity of the cell membrane and inhibits essential enzymatic processes, leading to rapid bactericidal effects.[2][3]

Mechanism of Action: A Multi-Target Approach

The antibacterial efficacy of this compound is attributed to its ability to engage multiple cellular targets, making it difficult for bacteria to develop resistance.[2] The primary facets of its mechanism are:

-

Cell Membrane Disruption: this compound directly interacts with bacterial membrane lipids.[2][3] This interaction leads to membrane destabilization and uncontrolled leakage of potassium ions, which in turn dissipates the membrane potential and disrupts crucial cellular processes.[2]

-

Enzyme Inhibition: In addition to its effects on the cell membrane, this compound has been shown to inhibit at least two critical bacterial enzymes:

-

Methionine Aminopeptidase (B13392206) (MetAP): This enzyme is essential for protein maturation, as it cleaves the N-terminal methionine from newly synthesized proteins.[4] Its inhibition leads to the accumulation of unprocessed, potentially non-functional proteins, ultimately impairing cellular function.[2]

-

Phosphatase YbjG: This enzyme is involved in peptidoglycan biosynthesis, a vital process for maintaining the structural integrity of the bacterial cell wall.[4] Inhibition of YbjG compromises the cell wall, contributing to cell death.[2]

-

Quantitative Data on Enzyme Inhibition

| Compound | Target Organism | Target/Assay | IC50 (nM) |

| This compound | P. falciparum (chloroquine-sensitive) | Growth Inhibition | 9.1 ± 3 |

| This compound | P. falciparum (chloroquine-resistant) | Growth Inhibition | 18.1 ± 8.6 |

| This compound | P. falciparum (clinical isolates) | Growth Inhibition | 15.2 (median) |

Table 1: In vitro activity of this compound against P. falciparum. Data sourced from.

Experimental Protocols

Detailed experimental protocols for the inhibition of YbjG and MetAP by this compound have not been specifically published. However, based on established methodologies for these enzyme classes, the following sections outline plausible protocols for assessing the inhibitory activity of this compound.

Methionine Aminopeptidase (MetAP) Inhibition Assay

This protocol describes a continuous fluorometric assay to determine the inhibitory potential of this compound against bacterial MetAP.

Materials:

-

Purified recombinant bacterial MetAP

-

Fluorogenic substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC)

-

Assay buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100

-

Divalent cation cofactor (e.g., 100 µM CoCl₂)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the purified MetAP in assay buffer to a working concentration.

-

Assay Reaction:

-

To each well of the microplate, add 50 µL of the this compound dilution (or DMSO for control).

-

Add 25 µL of the diluted MetAP enzyme solution.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the Met-AMC substrate solution.

-

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence at 37°C for 30 minutes, with readings taken every 60 seconds.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Normalize the velocities to the control (DMSO) to determine the percent inhibition.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Phosphatase (YbjG) Inhibition Assay

This protocol outlines a colorimetric assay to measure the inhibition of a generic phosphatase like YbjG using a common substrate.

Materials:

-

Purified recombinant bacterial YbjG

-

Substrate: p-nitrophenyl phosphate (B84403) (pNPP)

-

Assay buffer: 50 mM Tris-HCl, pH 7.0, 1 mM MgCl₂

-

This compound (dissolved in DMSO)

-

Stop solution: 1 M NaOH

-

96-well clear microplates

-

Spectrophotometric microplate reader (405 nm)

Procedure:

-

Compound and Enzyme Preparation: As described in the MetAP assay protocol.

-

Assay Reaction:

-

Add 50 µL of the this compound dilution to each well.

-

Add 25 µL of the diluted YbjG enzyme solution.

-

Incubate for 15 minutes at room temperature.

-

Start the reaction by adding 25 µL of the pNPP substrate solution.

-

Incubate the reaction at 37°C for 20 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding 50 µL of 1 M NaOH to each well.

-

Measure the absorbance at 405 nm. The yellow color of the p-nitrophenolate product is proportional to enzyme activity.

-

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

-

Conclusion and Future Directions

This compound presents a compelling case as a next-generation antibacterial agent due to its multi-target mechanism of action, which includes both membrane disruption and the inhibition of crucial bacterial enzymes. This dual action suggests a lower propensity for the development of bacterial resistance. While the precise kinetics of its interaction with bacterial MetAP and YbjG require further elucidation through detailed enzymatic studies, the foundational understanding of its targets provides a solid platform for future research and development. The optimization of the this compound scaffold to enhance its pharmacokinetic properties and antibacterial spectrum remains a key objective for its translation into a clinical candidate. The detailed protocols provided herein offer a framework for the continued investigation of this compound and its derivatives as potent inhibitors of bacterial enzymes.

References

- 1. A cell-based assay that targets methionine aminopeptidase in a physiologically relevant environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 3. Metal mediated inhibition of methionine aminopeptidase by quinolinyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

Chlorotonil A: A Technical Guide on its Antimicrobial Activity and Therapeutic Potential

Executive Summary: Chlorotonil A, a complex polyketide macrolide produced by the myxobacterium Sorangium cellulosum, has emerged as a significant natural product with potent anti-infective properties.[1] While initial reports highlighted its moderate antifungal activity, the vast majority of scientific investigation has focused on its remarkable efficacy against the malaria parasite Plasmodium falciparum and multi-drug resistant Gram-positive bacteria.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its well-documented antibacterial and antimalarial mechanisms of action, which likely inform its effects on fungal pathogens. Due to a lack of specific quantitative data in the public domain regarding its antifungal spectrum, this document synthesizes the available information on its broader antimicrobial profile to serve as a resource for researchers, scientists, and drug development professionals.

Mechanism of Action: A Multi-Target Approach

This compound exerts its potent antimicrobial effects through a complex and multifaceted mechanism of action, primarily elucidated through studies on Gram-positive bacteria.[4][5] Unlike conventional antibiotics that often target a single enzyme or pathway, this compound simultaneously attacks multiple critical cellular structures and processes. This combined-approach strategy likely contributes to its high potency and may lower the propensity for rapid resistance development.[3][6]

The primary targets of this compound are:

-

Bacterial Cell Membrane: this compound binds directly to membrane lipids, leading to a destabilization of the membrane structure.[3][5] This interaction disrupts ion homeostasis, causing an uncontrolled leakage of potassium ions (K+) from the cell.[5] The resulting membrane depolarization and drop in osmotic pressure lead to a rapid cessation of essential cellular processes and contribute to the compound's bactericidal effect.[3]

-

Cell Wall Synthesis: The compound functionally inhibits YbjG, a phosphatase involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[4]

-

Protein Biosynthesis: this compound also inhibits the methionine aminopeptidase (B13392206) (MetAP), an enzyme essential for protein maturation.[4][5]

This multi-target mechanism, involving simultaneous disruption of the cell membrane, cell wall synthesis, and protein production, results in a swift and potent killing of susceptible pathogens.[5] The crucial role of the gem-dichloro-1,3-dione moiety has been demonstrated, as dehalogenated derivatives of this compound show a significant loss of activity.[7]

Quantitative Biological Activity

This compound demonstrates potent activity in the nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Its antibacterial activity is pronounced against Gram-positive pathogens. While moderate antifungal activity has been reported, specific Minimum Inhibitory Concentration (MIC) data against fungal species are not widely available in the literature.[2]

| Target Organism | Strain(s) | Assay Type | Measured Activity | Reference(s) |

| Plasmodium falciparum | 3D7 (CQ-sensitive) | In vitro | IC₅₀: 10.6 ± 4.1 nM | [7] |

| Plasmodium falciparum | Dd2 (CQ-resistant) | In vitro | IC₅₀: 23.5 ± 9.4 nM | [7] |

| Plasmodium falciparum | Clinical Isolates | In vitro | IC₅₀ Range: 4 - 32 nM | [7][8] |

| Gram-positive Bacteria | S. aureus, Enterococcus spp. | In vitro | Strong Activity Reported | [3][6] |

| Fungi | Not Specified | In vitro | Moderate Activity Reported | [2] |

Experimental Protocols

Detailed protocols for assessing the anti-infective properties of compounds like this compound are critical for reproducible research. Below are methodologies adapted from published studies on this compound and standard antimicrobial testing.

Protocol: In Vivo Antimalarial 4-Day Suppressive Test

This protocol, based on the Peters test, is used to evaluate the in vivo efficacy of an antimalarial compound in a murine model.[8]

-

Animal Model: Use BALB/c or Swiss CD1 mice.

-

Inoculation: On day 0, intravenously inoculate each mouse with 2 x 10⁷ parasitized erythrocytes of Plasmodium berghei ANKA strain, obtained from a donor mouse.

-

Compound Administration: Two hours post-infection, begin treatment. Administer this compound (e.g., at doses of 36 mg/kg) or vehicle control per os (orally). Repeat the administration every 24 hours for a total of four days (days 0, 1, 2, and 3).

-

Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail vein of each mouse.

-

Microscopy: Stain the smears with Giemsa and count at least 1,000 erythrocytes per slide to determine the percentage of parasitized red blood cells (parasitemia).

-

Analysis: Calculate the percent reduction in parasitemia for the treated group compared to the vehicle control group. The activity is expressed as: 100 - [(mean parasitemia treated / mean parasitemia control) x 100].

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

While specific data for this compound is pending, this standard CLSI/EUCAST-based protocol would be the method of choice for determining its Minimum Inhibitory Concentration (MIC) against fungal pathogens like Candida albicans.

-

Inoculum Preparation: Culture the fungal strain (e.g., C. albicans) on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Compound Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired final concentrations.

-

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (fungal inoculum without drug) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth. This can be read by eye or with a microplate reader.

Biosynthesis of this compound

This compound is synthesized by a Type I modular polyketide synthase (PKS).[1] This trans-AT PKS gene cluster iteratively elongates an acetyl-CoA starter unit with malonyl-CoA extenders to build the macrolactone backbone. A key step in its synthesis is a spontaneous intramolecular Diels-Alder-like cycloaddition to form the characteristic decalin motif.[1] Post-PKS modifications include a double chlorination by a flavin-dependent halogenase and a final methylation step to yield the mature natural product.[1] Understanding this pathway is crucial for potential synthetic biology efforts to create novel analogs.

Conclusion and Future Directions

This compound is a highly promising anti-infective agent with a novel, multi-target mechanism of action that is effective against critical pathogens like P. falciparum and drug-resistant bacteria. While its antifungal properties are mentioned in early reports, this area remains significantly under-explored. Future research should focus on:

-

Defining the Antifungal Spectrum: Conducting comprehensive antifungal susceptibility testing against a broad panel of clinically relevant yeasts and molds (e.g., Candida spp., Aspergillus spp., Cryptococcus spp.) to determine MIC values and establish its spectrum of activity.

-

Mechanistic Studies in Fungi: Investigating whether the multi-target mechanism observed in bacteria translates to fungal pathogens, particularly concerning effects on the fungal cell membrane (ergosterol) and cell wall (chitin, glucans).

-

Structure-Activity Relationship (SAR): Leveraging the known biosynthetic pathway and synthetic chemistry to generate derivatives with improved antifungal potency, solubility, and pharmacokinetic properties.

A thorough characterization of its antifungal potential is a critical next step in realizing the full therapeutic value of this unique natural product scaffold.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Two of a Kind--The Biosynthetic Pathways of Chlorotonil and Anthracimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens | HELMHOLTZ HIPS [helmholtz-hips.de]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. HZI | Chlorotonil: Game-Changer in the Fight Against Multidrug-Resistant Pathogens [helmholtz-hzi.de]

- 7. Antimalarial Activity of the Myxobacterial Macrolide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Chlorotonil A: A Myxobacterial Secondary Metabolite with Potent Antiplasmodial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotonil A is a novel macrolide secondary metabolite produced by the myxobacterium Sorangium cellulosum So ce1525.[1][2] First isolated and described by Gerth et al. in 2008, this natural product has garnered significant attention within the scientific community due to its unique chemical structure and potent biological activity, particularly against the malaria parasite Plasmodium falciparum.[1][2] Its complex architecture, featuring a rare gem-dichloro-1,3-dione moiety, and its distinct mechanism of action make it a promising lead compound for the development of new anti-infective agents. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, mechanism of action, bioactivity, and the experimental protocols for its isolation and characterization.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a trans-AT Type I polyketide synthase (PKS) gene cluster.[1][2] This enzymatic machinery constructs the macrolactone backbone through the iterative condensation of acetyl-CoA and malonyl-CoA extender units. The process involves a series of enzymatic domains, including ketosynthase (KS), dehydratase (DH), acyl carrier protein (ACP), ketoreductase (KR), methyltransferase (MT), enoyl reductase (ER), and thioesterase (TE). A key step in the formation of the decalin ring system is a spontaneous intramolecular Diels-Alder-like [4+2] cycloaddition.[1] Following macrolactonization, the polyketide precursor undergoes post-PKS modifications, including a crucial double chlorination by a flavin-dependent halogenase (CtoA) and a final methylation by a standalone S-adenosylmethionine (SAM)-dependent methyltransferase (CtoF) to yield the mature this compound.[1]

Mechanism of Action

This compound exhibits a novel mechanism of action against both parasitic and bacterial pathogens. Its primary mode of action against bacteria involves a dual attack on the cell membrane and essential enzymatic processes. This compound binds to membrane lipids, leading to the destabilization of the bacterial membrane and uncontrolled leakage of potassium ions.[3] Concurrently, it inhibits enzymes crucial for cell wall and protein synthesis.[3] This multi-targeted approach makes the development of resistance more challenging for bacteria.[3]

Against Plasmodium falciparum, this compound is active against all intraerythrocytic stages, including ring stages and late-stage gametocytes.[4][5] The gem-dichloro-1,3-dione moiety is considered the pharmacophore and is essential for its potent antiplasmodial activity.[1] The lack of cross-resistance with existing antimalarials like chloroquine (B1663885) and artemisunate suggests a distinct and unexploited mechanism of action, making it a valuable candidate for combating drug-resistant malaria.[4]

Bioactivity Data

This compound has demonstrated potent activity against various strains of Plasmodium falciparum, including those resistant to conventional therapies. Furthermore, it shows efficacy in in vivo models of malaria.

| Organism/Cell Line | Strain | IC50 (nM) | Reference |

| Plasmodium falciparum | 3D7 (chloroquine-sensitive) | 4 - 32 | [4][5] |

| Plasmodium falciparum | Dd2 (chloroquine-resistant) | 4 - 32 | [4] |

| Plasmodium falciparum | Clinical Isolates (Gabon) | 4 - 32 | [4][5] |

| Plasmodium falciparum | - | 0.93 (frontrunner derivative) | [6] |

| Plasmodium falciparum | Chloroquine-resistant | 2.2 (frontrunner derivative) | [6] |

| Plasmodium berghei | in vivo mouse model | 36 mg/kg (suppression of parasitemia) | [4][5] |

Experimental Protocols

The following protocols are based on the methodologies described in the seminal publication by Gerth et al. (2008) and subsequent related studies.

Fermentation of Sorangium cellulosum So ce1525

-

Strain and Culture Conditions: Sorangium cellulosum So ce1525 is cultured in a suitable liquid medium, such as M-medium, containing glucose, soy peptone, yeast extract, and essential salts.

-

Inoculation and Incubation: A seed culture is used to inoculate a larger production culture. The fermentation is carried out in a fermenter with controlled temperature (e.g., 30°C), pH, and aeration for a period of 7-10 days.

-

Adsorber Resin: Amberlite XAD-16 adsorber resin is added to the culture medium to sequester the produced this compound, facilitating its extraction.

Isolation and Purification of this compound

-

Extraction: After fermentation, the adsorber resin is harvested and washed with water. The bound secondary metabolites, including this compound, are then eluted with an organic solvent such as acetone (B3395972) or methanol.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and subjected to solvent-solvent partitioning (e.g., ethyl acetate-water) to remove polar impurities.

-

Chromatography: The organic phase is dried and subjected to a series of chromatographic steps for purification. This typically includes:

-

Silica Gel Chromatography: A primary separation step using a gradient of a non-polar to a polar solvent system (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 Chromatography: To remove smaller molecules and pigments.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and an isocratic or gradient elution with a suitable solvent system (e.g., acetonitrile-water) to yield pure this compound.

-

Structure Elucidation

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to elucidate the planar structure and relative stereochemistry of the molecule.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis is performed to unambiguously determine the absolute stereochemistry of this compound.

Conclusion

This compound stands out as a highly promising secondary metabolite from myxobacteria with significant potential for drug development. Its unique chemical structure, potent antiplasmodial and antibacterial activities, and novel mechanism of action make it an exciting lead for addressing the urgent global health challenges of malaria and antimicrobial resistance. Further research into its biosynthesis could open avenues for synthetic biology approaches to generate novel analogs with improved pharmacological properties. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to isolate, study, and further develop this remarkable natural product.

References

An In-depth Technical Guide to the Total Synthesis of the Chlorotonil A Macrolide Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotonil A, a 14-membered macrolide first isolated from the myxobacterium Sorangium cellulosum, has garnered significant attention within the scientific community due to its potent biological activity, particularly against the malaria parasite Plasmodium falciparum and various multidrug-resistant bacteria.[1][2] Its unique structural architecture, featuring a trans-decalin system and a rare gem-dichloro-1,3-dione moiety, presents a formidable challenge for synthetic chemists. This technical guide provides a comprehensive overview of the first total synthesis of the this compound macrolide core, as accomplished by Rahn and Kalesse. We will delve into the key synthetic strategies, detailed experimental protocols for pivotal transformations, and a summary of the quantitative data.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on disconnecting the macrocycle at the ester linkage and the C10-C11 double bond. This approach simplifies the complex target into more manageable subunits: a fully elaborated seco-acid containing the decalin core and the gem-dichloro-1,3-dione functionality, and a simple fragment to complete the macroring. The decalin system itself was envisioned to be constructed via a highly stereoselective intramolecular Diels-Alder (IMDA) reaction of a linear triene precursor.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Macrolide Core

The successful synthesis of the this compound macrolide core can be dissected into three key stages: the construction of the trans-decalin system via an intramolecular Diels-Alder reaction, the introduction of the unique gem-dichloro-1,3-dione functionality, and the final macrolactonization to furnish the 14-membered ring.

Intramolecular Diels-Alder Reaction for the Decalin Core

The cornerstone of the synthesis is a highly stereoselective intramolecular Diels-Alder (IMDA) reaction to construct the trans-fused decalin system. This was achieved by carefully designing a triene precursor that would favor the desired endo transition state.

Caption: Workflow for the synthesis of the decalin core.

Experimental Protocol: Intramolecular Diels-Alder Reaction

To a solution of the triene precursor in dichloromethane (B109758) at -78 °C is added a Lewis acid (e.g., diethylaluminum chloride). The reaction mixture is stirred at this temperature for a specified time, and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the trans-decalin product.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| IMDA | Triene Precursor | Et2AlCl | CH2Cl2 | -78 | 2 | 85 | >20:1 |

Synthesis of the gem-Dichloro-1,3-dione Moiety

A key innovation in the synthesis of this compound was the development of a methodology to introduce the unprecedented gem-dichloro-1,3-dione functionality. This was accomplished through a multi-step sequence involving the formation of a 1,3-dione, followed by a chlorination reaction.

Experimental Protocol: gem-Dichlorination

The 1,3-dione precursor is dissolved in a suitable solvent such as carbon tetrachloride. To this solution, sulfuryl chloride is added dropwise at room temperature. The reaction mixture is then heated to reflux and stirred for several hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the gem-dichloro-1,3-dione product.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Dichlorination | 1,3-Dione Precursor | SO2Cl2 | CCl4 | Reflux | 4 | 78 |

Macrolactonization

The final key transformation is the macrolactonization of the seco-acid to form the 14-membered ring. Various macrolactonization conditions can be employed, with the Yamaguchi and Shiina methods being prominent examples.[3][4] The choice of conditions is critical to maximize the yield of the desired monomeric macrolactone and minimize the formation of dimeric and oligomeric byproducts.

Caption: Key aspects of the macrolactonization step.

Experimental Protocol: Yamaguchi Macrolactonization

To a solution of the seco-acid in anhydrous toluene (B28343) under an argon atmosphere is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride at room temperature. The mixture is stirred for a specified period, and then diluted with a large volume of toluene. This solution is added dropwise via a syringe pump over several hours to a refluxing solution of 4-(dimethylamino)pyridine (DMAP) in toluene. After the addition is complete, the reaction mixture is stirred at reflux for an additional period. The mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the macrolactone.

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Macrolactonization | Seco-acid | 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP | Toluene | Reflux | 12 | 65 |

Conclusion

The total synthesis of the this compound macrolide core by Rahn and Kalesse is a landmark achievement in natural product synthesis.[5] The strategic implementation of a highly stereoselective intramolecular Diels-Alder reaction and the development of a novel method for the introduction of the gem-dichloro-1,3-dione functionality are key highlights of this elegant synthesis. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers engaged in the synthesis of complex macrolides and the development of new antimalarial and antibacterial agents. Further exploration of this synthetic route could enable the preparation of novel analogs of this compound with potentially improved pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antimalarial Activity of Chlorotonil A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotonil A, a macrolide produced by the myxobacterium Sorangium cellulosum, has demonstrated potent in vitro activity against the human malaria parasite, Plasmodium falciparum. This document provides detailed protocols for assessing the antimalarial efficacy of this compound and its derivatives using established in vitro assays. The protocols are intended to guide researchers in the screening and characterization of this promising antimalarial compound. This compound exhibits a rapid onset of action and is effective against all intraerythrocytic stages of the parasite, including drug-resistant strains and mature gametocytes, highlighting its potential as a lead compound for the development of new antimalarial therapies.[1]

Data Presentation

The in vitro antimalarial activity of this compound has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentration (IC50) values are consistently in the low nanomolar range, indicating high potency.

Table 1: In Vitro Antimalarial Activity of this compound against P. falciparum

| Parasite Strain | Resistance Profile | IC50 (nM) |

| 3D7 | Chloroquine-Sensitive | 9 |

| Dd2 | Chloroquine-Resistant | 18 |

Data sourced from studies on the myxobacterial macrolide this compound.

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI) = CC50 / IC50 (Dd2) |

| HepG2 | Human Liver Carcinoma | Data not available | Not applicable |

| HEK293T | Human Embryonic Kidney | Data not available | Not applicable |

Note: Specific CC50 values for this compound against common mammalian cell lines like HepG2 or HEK293T are not currently available in the public domain. The determination of these values is crucial for calculating the selectivity index, a critical parameter in drug development. A protocol for determining the CC50 is provided in the experimental section. A higher selectivity index indicates a greater therapeutic window for the compound.

Experimental Protocols

In Vitro Cultivation of Plasmodium falciparum

Objective: To maintain a continuous culture of asexual intraerythrocytic stages of P. falciparum for use in antimalarial assays.

Materials:

-

P. falciparum strains (e.g., 3D7, Dd2)

-

Human erythrocytes (O+), washed

-

Complete RPMI 1640 medium (cRPMI) supplemented with:

-

10% human serum or 0.5% Albumax II

-

25 mM HEPES

-

2 mM L-glutamine

-

25 µg/mL gentamicin

-

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Incubator at 37°C

-

Sterile culture flasks

Protocol:

-

Prepare cRPMI medium and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI 1640.

-

Add parasitized erythrocytes to a culture flask to achieve a starting parasitemia of 0.5-1%.

-

Add fresh, washed erythrocytes to achieve a final hematocrit of 2-5%.

-

Add the appropriate volume of cRPMI.

-

Gas the flask with the gas mixture for 1-2 minutes and seal tightly.

-

Incubate at 37°C.

-

Monitor parasite growth daily by preparing Giemsa-stained thin blood smears and examining under a microscope.

-

Maintain the culture by providing fresh medium and erythrocytes as needed, typically every 2-3 days.

SYBR Green I-Based Fluorescence Assay for Antimalarial Activity

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum by measuring parasite DNA content.

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

This compound, stock solution in DMSO

-

Artesunate and Chloroquine (control drugs)

-

96-well black microtiter plates with a clear bottom

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Protocol:

-

Prepare serial dilutions of this compound and control drugs in cRPMI in a separate 96-well plate.

-

Add 100 µL of the synchronized parasite culture to each well of the black microtiter plate.

-

Add 100 µL of the drug dilutions to the corresponding wells. Include drug-free wells as a negative control (100% growth) and wells with uninfected erythrocytes as a positive control (background).

-

Incubate the plate at 37°C in the gassed chamber for 72 hours.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

Objective: To determine the IC50 of this compound by measuring the activity of the parasite-specific enzyme lactate dehydrogenase.

Materials:

-

Asynchronous P. falciparum culture (0.5% parasitemia, 2% hematocrit)

-

This compound and control drugs

-

96-well microtiter plates

-